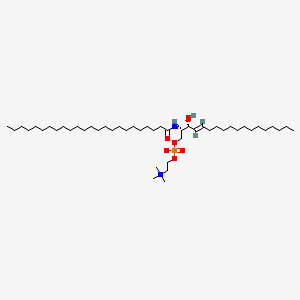
Casein acid hydrolysate
Vue d'ensemble
Description
Casein acid hydrolysate is a compound derived from the hydrolysis of casein, a major protein found in milk. This hydrolysis process breaks down casein into smaller peptides and amino acids, making it a valuable ingredient in various applications, including microbiological media, nutritional supplements, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Casein acid hydrolysate is typically prepared by hydrolyzing casein with hydrochloric acid. The process involves mixing casein with hydrochloric acid and heating the mixture to break down the protein into smaller peptides and amino acids. The reaction conditions usually include a temperature range of 50-55°C and a pH of around 7.0 .
Industrial Production Methods: In industrial settings, this compound is produced by controlled acid hydrolysis of casein. The process involves mixing casein with hydrochloric acid and heating it for an extended period, typically 18-20 hours, until the casein is fully broken down. The resulting hydrolysate is then neutralized, filtered, and dried to obtain a powder form .
Analyse Des Réactions Chimiques
Types of Reactions: Casein acid hydrolysate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is hydrolysis, where peptide bonds in the casein protein are broken down into smaller peptides and amino acids .
Common Reagents and Conditions: The most common reagent used in the hydrolysis of casein is hydrochloric acid. The reaction conditions typically involve heating the mixture to around 50-55°C and maintaining a pH of 7.0 .
Major Products Formed: The major products formed from the hydrolysis of casein are smaller peptides and free amino acids. These products are highly soluble and can be easily absorbed by the body .
Applications De Recherche Scientifique
Casein acid hydrolysate has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a nutrient source in culture media for the growth of microorganisms. It provides essential amino acids and peptides that support microbial growth .
Biology: In biological research, this compound is used to study protein digestion and absorption. It is also used in the production of bioactive peptides with antioxidant and immune-modulating properties .
Medicine: In medicine, this compound is used in nutritional supplements for patients with protein malabsorption issues. It is also used in the formulation of specialized diets for infants and individuals with specific dietary needs .
Industry: In the food industry, this compound is used as a flavor enhancer and as a functional ingredient in various food products. It is also used in the production of certain antibiotics, toxins, and enzymes .
Mécanisme D'action
The mechanism of action of casein acid hydrolysate involves the breakdown of casein into smaller peptides and amino acids, which are then absorbed by the body. These peptides and amino acids can exert various biological effects, including antioxidant, anti-inflammatory, and immune-modulating activities . The molecular targets and pathways involved include the regulation of oxidative stress, modulation of immune responses, and inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Casein enzymatic hydrolysate: Produced by enzymatic hydrolysis of casein, resulting in a different peptide profile compared to acid hydrolysis.
Whey protein hydrolysate: Derived from the hydrolysis of whey protein, it has a different amino acid composition and functional properties compared to casein hydrolysate.
Soy protein hydrolysate: Produced from the hydrolysis of soy protein, it is used as an alternative to casein hydrolysate in various applications.
Uniqueness: Casein acid hydrolysate is unique due to its high solubility, rich amino acid profile, and ability to support microbial growth. It is also highly effective in producing bioactive peptides with various health benefits .
Propriétés
IUPAC Name |
5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUGFQTQHRASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860545 | |
| Record name | 5-Amino-2-({7-amino-6-[(4,6-diamino-2,3-dihydroxycyclohexyl)oxy]-4-hydroxy-3-(methylamino)octahydropyrano[3,2-b]pyran-2-yl}oxy)-6-(hydroxymethyl)oxane-3,4-diol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Casein hydrolysate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
65072-00-6 | |
| Record name | Caseins, hydrolyzates | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caseins, hydrolyzates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)



